Lyn-IN-1

Kinase Inhibition Bcr-Abl Lyn

Lyn-IN-1 (Bafetinib analog) is a potent, selective dual Bcr-Abl/Lyn inhibitor (IC50: 5.8 nM/19 nM). Unlike pan-Src inhibitors (Saracatinib) or multi-kinase agents (Dasatinib), it exhibits markedly reduced off-target activity against PDGFR, c-Kit, and other SFK members, enabling clean dissection of Lyn-specific phenotypes in B-cell signaling, imatinib-resistant CML (active against 12/13 mutations; T315I excluded), and thrombocytopenia models. Supplied at ≥98% purity with validated DMSO solubility (50 mg/mL) and in vivo formulation compatibility.

Molecular Formula C30H31F3N8O
Molecular Weight 576.6 g/mol
Cat. No. B1589706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyn-IN-1
Molecular FormulaC30H31F3N8O
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5
InChIInChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1
InChIKeyZOPBZHLJXQAQON-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lyn-IN-1 (Bafetinib Analog): A Dual Bcr-Abl/Lyn Inhibitor for Targeted Kinase Research


Lyn-IN-1 (CAS 887650-05-7), also designated as a Bafetinib analog, is a small-molecule kinase inhibitor characterized as a potent and selective dual inhibitor of the non-receptor tyrosine kinases Bcr-Abl and Lyn . As a member of the 2-phenylaminopyrimidine class, it is structurally related to second-generation Bcr-Abl inhibitors and is disclosed in patent WO2014169128A1 [1]. Its primary application is in preclinical research investigating Lyn-mediated signaling pathways and Bcr-Abl-driven malignancies, with documented utility in the study of thrombocytopenia .

Lyn-IN-1 Differentiation: Why Pan-Src Inhibitors Cannot Substitute for Targeted Dual Bcr-Abl/Lyn Inhibition


Generic substitution with other Src family kinase (SFK) inhibitors, such as the pan-Src inhibitor Saracatinib or the multi-kinase inhibitor Dasatinib, is scientifically invalid for experiments requiring Lyn-specific interrogation. Lyn-IN-1 exhibits a distinct dual-target profile with potent inhibition of Bcr-Abl (IC50 = 5.8 nM) and Lyn (IC50 = 19 nM), while displaying reduced activity against off-target kinases including PDGFR and c-Kit . In contrast, pan-Src inhibitors broadly target multiple SFK members with near-equipotent IC50 values (e.g., Saracatinib IC50 = 4–10 nM for Src, Lyn, Fyn, Lck, Yes, Blk, and Fgr), introducing confounding variables that obscure Lyn-specific phenotypes . Furthermore, Lyn-IN-1 is distinguished from the multi-kinase inhibitor Dasatinib, which potently inhibits c-Kit (WT IC50 = 79 nM) and PDGFR, by its comparatively weaker off-target kinase engagement . This differential selectivity is critical for dissecting Lyn-dependent signaling without confounding effects from broader kinome inhibition.

Lyn-IN-1 Procurement Evidence: Quantitative Differentiation from Bcr-Abl/Lyn Dual Inhibitors and Pan-Src Kinase Inhibitors


Lyn-IN-1 Demonstrates Potent Dual Bcr-Abl/Lyn Inhibition Comparable to Bafetinib in Cell-Free Kinase Assays

Lyn-IN-1 exhibits potent dual inhibition of Bcr-Abl and Lyn kinases, with IC50 values of 5.8 nM and 19 nM, respectively, in cell-free kinase activity assays . These values are identical to those reported for its parent compound Bafetinib (INNO-406/NS-187), confirming equivalent in vitro potency . In comparative terms, Lyn-IN-1 is 25- to 55-fold more potent than the first-generation Bcr-Abl inhibitor Imatinib against wild-type Bcr-Abl in vitro, and ≥10-fold more potent in vivo [1].

Kinase Inhibition Bcr-Abl Lyn Cell-Free Assay

Lyn-IN-1 Retains Activity Against the Majority of Imatinib-Resistant Bcr-Abl Point Mutations While Sparing T315I

Lyn-IN-1, as a Bafetinib analog, inhibits 12 out of the 13 most frequent imatinib-resistant Bcr-Abl point mutations, including M244V, G250E, Y253F, and F317L, but does not inhibit the phosphorylation of the T315I gatekeeper mutant [1][2]. In cellular assays using Bcr-Abl-positive K562 and 293T cells, Bafetinib inhibits wild-type Bcr-Abl autophosphorylation and downstream kinase activity with IC50 values of 11 nM and 22 nM, respectively, while showing antiproliferative activity against the BaF3/E255K mutant cell line in a dose-dependent manner [3].

Drug Resistance Bcr-Abl Mutations Kinase Inhibitor Selectivity Chronic Myeloid Leukemia

Lyn-IN-1 Exhibits Superior Target Selectivity with Reduced PDGFR and c-Kit Off-Target Activity Compared to Dasatinib and Bosutinib

Lyn-IN-1 demonstrates reduced potency against PDGFR and c-Kit compared to broader-spectrum Bcr-Abl/Src inhibitors . In contrast, Dasatinib exhibits potent c-Kit inhibition with IC50 values of 79 nM (WT) and 37 nM (D816V mutant) [1], while Bosutinib (SKI-606) inhibits both Src (IC50 = 1.2 nM) and Abl (IC50 = 1 nM) with nanomolar potency . The relative sparing of PDGFR and c-Kit by Lyn-IN-1 reduces confounding phenotypic effects in cellular assays where these kinases are functionally relevant.

Kinase Selectivity Off-Target Profiling PDGFR c-Kit Src Family Kinases

Lyn-IN-1 Enables Lyn-Specific Pathway Dissection Without the Confounding Pan-Src Inhibition of Saracatinib or A 419259

Lyn-IN-1 provides a focused Lyn inhibition profile distinct from pan-Src family kinase (SFK) inhibitors. Saracatinib inhibits all SFK members (Src, c-Yes, Fyn, Lyn, Blk, Fgr, and Lck) with near-equipotent IC50 values of 4–10 nM . Similarly, A 419259 inhibits Src (IC50 = 9 nM), Lck (IC50 < 3 nM), and Lyn (IC50 < 3 nM) . Lyn-IN-1 is specifically reported to impede the association between Lyn tyrosine kinase and the βc subunit of IL-3/GM-CSF/IL-5 receptors, a mechanism relevant to eosinophilic conditions and allergic responses, without broadly inhibiting other SFK members that regulate distinct cellular processes .

Lyn-Specific Signaling Src Family Kinase Selectivity IL-5 Receptor Pathway Eosinophil Biology

Lyn-IN-1 Offers a Validated Chemical Scaffold for Thrombocytopenia Research Distinct from ULK1 Activators and Peptide-Based Lyn Inhibitors

Lyn-IN-1 is specifically validated as a Lyn kinase inhibitor for the study of thrombocytopenia, distinguishing it from alternative Lyn-modulating compounds such as the ULK1 activator LYN-1604 (EC50 = 18.94 nM) and the Lyn peptide inhibitor [1]. While the Lyn peptide inhibitor blocks Lyn-coupled IL-5 receptor signaling, Lyn-IN-1 provides a small-molecule alternative with well-characterized drug-like properties, including defined solubility in DMSO (10 mM) and established purity standards (≥98%) suitable for both in vitro and in vivo applications [2].

Thrombocytopenia Lyn Kinase Small-Molecule Inhibitor Platelet Biology

Lyn-IN-1 Demonstrates a Favorable Kinase Selectivity Profile Against 79 Tyrosine Kinases with Specificity for Lyn Over Src

Lyn-IN-1, as a Bafetinib analog, has been profiled against a panel of 79 tyrosine kinases, demonstrating that it is more specific for Lyn than for Src [1][2]. This selectivity is supported by molecular docking models of the NS-187/Abl complex, which indicate preferential binding orientation favoring Lyn over Src inhibition [1]. In contrast, multi-kinase inhibitors such as NG 25 exhibit broader activity against Src (IC50 = 113 nM) alongside Lyn (IC50 = 12.9 nM) and Abl (IC50 = 75.2 nM), as well as CSK, FER, and p38α .

Kinase Selectivity Profiling Tyrosine Kinase Panel Lyn Specificity Src Family Kinases

Lyn-IN-1: Validated Application Scenarios for Preclinical Lyn and Bcr-Abl Research


Investigating Imatinib-Resistant Bcr-Abl Signaling in CML Models Without T315I Mutation

Lyn-IN-1 is optimally deployed in cellular and in vivo models of chronic myeloid leukemia (CML) driven by Bcr-Abl point mutations (M244V, G250E, Y253F, E255K, F317L) that confer resistance to imatinib. Its activity against 12 of the 13 most frequent imatinib-resistant mutations, combined with its lack of T315I inhibition, enables clean dissection of non-T315I resistance mechanisms [1]. In Bcr-Abl-positive K562, KU812, and BaF3/wt cell lines, Lyn-IN-1 suppresses proliferation and induces apoptosis via both caspase-mediated and caspase-independent pathways [2]. For T315I-driven models, Ponatinib or Asciminib should be selected instead, as Lyn-IN-1 is ineffective against this gatekeeper mutation [1].

Lyn-Specific Signaling Studies in B-Cell Receptor and Autoimmune Disease Models

Lyn-IN-1 is the preferred chemical probe for experiments requiring Lyn-specific inhibition without confounding pan-Src family kinase effects. Unlike Saracatinib or A 419259, which inhibit all SFK members with near-equipotent potency, Lyn-IN-1 offers preferential Lyn inhibition relative to Src, as validated by kinase panel profiling and molecular docking studies [1]. This selectivity is critical for B-cell receptor signaling studies where Lyn plays a non-redundant role in regulating B-cell activation thresholds, and where concurrent inhibition of Fyn, Lck, or Blk would obscure Lyn-specific phenotypes [2].

Eosinophil Biology and Allergic Inflammation Research via Lyn-βc Subunit Interaction

Lyn-IN-1 is specifically suited for investigating Lyn-dependent signaling in eosinophils and mast cells, where Lyn associates with the βc subunit of IL-3/GM-CSF/IL-5 receptors. The compound impedes this association and prevents Lyn activation in these pathways [1]. This mechanism supports applications in asthma and allergic inflammation models. The Lyn peptide inhibitor offers an alternative peptide-based approach for this pathway, but Lyn-IN-1 provides a small-molecule alternative with defined pharmacokinetic properties for in vivo administration [2].

Thrombocytopenia and Platelet Production Research Requiring Validated Lyn Inhibition

Lyn-IN-1 is specifically validated as a Lyn kinase inhibitor for the study of thrombocytopenia, providing a defined chemical tool for investigating Lyn's role in megakaryopoiesis and platelet production [1]. This application is distinct from ULK1 activators such as LYN-1604, which modulates autophagy rather than Lyn kinase activity. The compound's established solubility in DMSO (10 mM), high purity (>98%), and documented in vivo formulation compatibility support both in vitro platelet biology assays and in vivo thrombocytopenia models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyn-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.